molecular formula C25H30N4O4S B2565676 N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-34-4

N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No. B2565676
CAS RN: 688054-34-4
M. Wt: 482.6
InChI Key: CZKPJIIKPSTQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C25H30N4O4S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity Research has shown that quinazolinone derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, a study by Ibrahim A. Al-Suwaidan et al. (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor effects with certain compounds displaying 1.5–3.0-fold more potency compared to the control 5-FU. These compounds showed selective activities toward CNS, renal, and breast cancer cell lines, as well as leukemia cell lines, suggesting their potential as antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity Quinazolinone derivatives have also been evaluated for their antimicrobial activity. A study highlighted the synthesis of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives and their testing against various Gram-positive and Gram-negative bacteria, as well as yeast and fungi. The results indicated promising antimicrobial activity, which could be leveraged for developing new antimicrobial agents (R. Al-Salahi et al., 2013).

Anticonvulsant Activity Further, quinazolinone derivatives have been explored for their anticonvulsant properties. A study by J. F. Wolfe et al. (1990) synthesized and evaluated the anticonvulsant activity of 4(3H)-quinazolinones structurally related to methaqualone. The screening revealed compounds with promising anticonvulsant activity, highlighting the potential of quinazolinone derivatives in the development of new anticonvulsant drugs (J. F. Wolfe et al., 1990).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of two key starting materials: N-ethyl-3-methylaniline and 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid. The N-ethyl-3-methylaniline is first reacted with propyl bromide to form N-ethyl-3-methylpropylaniline. This intermediate is then reacted with 3-chloropropionyl chloride to form N-[3-(N-ethyl-3-methylanilino)propyl]anilide. The 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid is then reacted with butylamine to form 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide. Finally, the two intermediates are reacted together to form the desired compound.", "Starting Materials": [ "N-ethyl-3-methylaniline", "Propyl bromide", "3-chloropropionyl chloride", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid", "Butylamine" ], "Reaction": [ "N-ethyl-3-methylaniline + Propyl bromide -> N-ethyl-3-methylpropylaniline", "N-ethyl-3-methylpropylaniline + 3-chloropropionyl chloride -> N-[3-(N-ethyl-3-methylanilino)propyl]anilide", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid + Butylamine -> 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide", "N-[3-(N-ethyl-3-methylanilino)propyl]anilide + 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide -> N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide" ] }

CAS RN

688054-34-4

Molecular Formula

C25H30N4O4S

Molecular Weight

482.6

IUPAC Name

N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C25H30N4O4S/c1-3-28(18-8-4-7-17(2)13-18)11-6-10-26-23(30)9-5-12-29-24(31)19-14-21-22(33-16-32-21)15-20(19)27-25(29)34/h4,7-8,13-15H,3,5-6,9-12,16H2,1-2H3,(H,26,30)(H,27,34)

InChI Key

CZKPJIIKPSTQKM-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC(=C4)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.